molecular formula C15H15ClN2O B14638247 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride CAS No. 21480-79-5

3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride

Cat. No.: B14638247
CAS No.: 21480-79-5
M. Wt: 274.74 g/mol
InChI Key: MOHVLJUURSLYBQ-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is a chemical compound with a unique structure that combines a pyridinium ion with a carbamoyl group and an ethenylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and ethenylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The ethenylphenyl moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the ethenyl group plays a crucial role in the desired chemical or biological activity.

Properties

CAS No.

21480-79-5

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C15H14N2O.ClH/c1-2-12-5-7-13(8-6-12)10-17-9-3-4-14(11-17)15(16)18;/h2-9,11H,1,10H2,(H-,16,18);1H

InChI Key

MOHVLJUURSLYBQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-]

Origin of Product

United States

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